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Clondronate(2-)

Cat. No.: B1228139
M. Wt: 242.87 g/mol
InChI Key: ACSIXWWBWUQEHA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Bisphosphonate Research and Clodronate (2-) Discovery

The journey of bisphosphonates from industrial chemicals to therapeutic agents is a compelling narrative of scientific discovery. nih.gov Originally synthesized in the 1800s, these compounds were initially used for their ability to prevent the formation of calcium carbonate scale. wikipedia.orgjci.org The pivotal shift towards biomedical research occurred in the 1960s, driven by studies on inorganic pyrophosphate (PPi), a natural regulator of calcification. nih.govnih.gov Researchers were seeking stable analogs of PPi that could resist enzymatic breakdown and were investigating their effects on calcium phosphate (B84403) crystals. nih.govunl.pt

This line of inquiry led to the realization that bisphosphonates, including clodronate, could not only inhibit the formation but also the dissolution of hydroxyapatite (B223615) crystals, the primary mineral component of bone. jci.orgnih.gov The first significant publications detailing the biological effects of bisphosphonates, then called diphosphonates, emerged in 1969. nih.govunl.pt These early studies demonstrated the potential of compounds like etidronate and clodronate to influence calcification processes. nih.gov Clodronate, along with etidronate, was among the first generation of bisphosphonates to be successfully used in clinical settings in the 1970s and 1980s. wikipedia.orgjci.org

Academic Significance of Clodronate (2-) as a Research Tool

Clodronate(2-)'s significance in academic research extends beyond its therapeutic applications, primarily due to its use in liposomal formulations to selectively deplete macrophages. ahajournals.orguzh.chmdpi.com Liposomes containing clodronate are readily taken up by phagocytic cells like macrophages. ahajournals.org Once inside the cell, the liposome (B1194612) is broken down by lysosomal enzymes, releasing the clodronate, which then induces apoptosis (programmed cell death) in the macrophage. ahajournals.orgmdpi.com This "liposome-mediated macrophage suicide" technique has become a valuable tool for researchers studying the roles of macrophages in a wide array of physiological and pathological processes. mdpi.comnih.gov

The ability to deplete specific macrophage populations in a temporally controlled manner has allowed for in-depth investigation into their functions in:

Immunology: Understanding the role of macrophages in immune responses, autoimmunity, and transplantation. nih.govrupress.org

Cancer Research: Investigating the contribution of tumor-associated macrophages (TAMs) to tumor growth, angiogenesis, and metastasis. mdpi.comuzh.ch

Inflammatory Diseases: Elucidating the involvement of macrophages in conditions like arthritis and inflammatory bowel disease. mdpi.commdpi.com

Neuroinflammation: Studying the role of macrophages in the central nervous system. rupress.org

Vascular Biology: Researching the involvement of macrophages in processes like neointimal formation after arterial injury. ahajournals.org

Recent studies have also highlighted that the effects of clodronate liposomes may not be limited to macrophage depletion, with evidence suggesting they can also "stun" neutrophils, inhibiting their pro-inflammatory functions. rupress.org This adds another layer of complexity and a new avenue of investigation for researchers using this tool. Furthermore, clodronate is being explored as a research tool to investigate ATP exocytosis in purinergic transmission due to its potential to act as a vesicular nucleotide transporter (VNUT) inhibitor. mdpi.comfrontiersin.org

Classification of Clodronate (2-) within the Bisphosphonate Class

Bisphosphonates are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone. pharmgkb.orgnih.gov This structure gives them a high affinity for bone mineral. wikipedia.orghres.ca They are broadly categorized into two main classes based on the chemical structure of their side chains (R2) and their distinct mechanisms of action: non-nitrogenous bisphosphonates and nitrogen-containing bisphosphonates. pharmgkb.orgnews-medical.netnews-medical.net

Clodronate(2-) belongs to the first-generation, non-nitrogenous class of bisphosphonates. news-medical.netnews-medical.netpatsnap.com

Classification Examples General Mechanism of Action
Non-Nitrogenous Bisphosphonates Clodronate, Etidronate, TiludronateMetabolized into cytotoxic ATP analogs, leading to osteoclast apoptosis. pharmgkb.orgnews-medical.netnih.gov
Nitrogen-Containing Bisphosphonates Alendronate, Pamidronate, Risedronate, ZoledronateInhibit the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway, disrupting osteoclast function and survival. pharmgkb.orgnews-medical.netnih.gov

The non-nitrogenous bisphosphonates, including clodronate, exert their effects by being metabolized within the osteoclast into non-hydrolyzable analogs of adenosine (B11128) triphosphate (ATP). pharmgkb.orgpatsnap.comnih.gov These molecules interfere with cellular energy metabolism and induce apoptosis in osteoclasts, the cells responsible for bone resorption. pharmgkb.orgwikipedia.org In contrast, the more potent nitrogen-containing bisphosphonates are not metabolized in this way but instead inhibit a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival. pharmgkb.orgnih.gov

The following table provides a comparative overview of different bisphosphonates, highlighting the position of Clodronate.

Compound Class Relative Potency
EtidronateNon-Nitrogenous1
Clodronate Non-Nitrogenous 10
TiludronateNon-Nitrogenous10
PamidronateNitrogen-Containing100
AlendronateNitrogen-Containing500
IbandronateNitrogen-Containing1000
RisedronateNitrogen-Containing2000
ZoledronateNitrogen-Containing10000

Relative potency is based on etidronate as a reference point of 1. iorg.co.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl2O6P2-2 B1228139 Clondronate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH2Cl2O6P2-2

Molecular Weight

242.87 g/mol

IUPAC Name

[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate

InChI

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)/p-2

InChI Key

ACSIXWWBWUQEHA-UHFFFAOYSA-L

SMILES

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl

Canonical SMILES

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl

Synonyms

Acid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate

Origin of Product

United States

Molecular Mechanisms of Action of Clodronate 2

Intracellular Metabolism of Clodronate (2-)

Once internalized by cells, particularly phagocytic cells like macrophages and osteoclasts, clodronate(2-) undergoes a critical metabolic transformation. nih.gov This process is central to its pharmacological activity.

Formation of β,γ-Dichloromethylene Adenosine (B11128) Triphosphate (AppCCl2p)

The key step in the intracellular metabolism of clodronate(2-) is its conversion into adenosine 5'-(β,γ-dichloromethylene) triphosphate, abbreviated as AppCCl2p. nih.govnih.gov This molecule is a non-hydrolyzable analog of ATP, meaning it cannot be broken down by enzymes to release energy. nih.govresearchgate.net Studies have shown that a significant portion, between 30-55%, of the clodronate(2-) that enters a macrophage is metabolized into AppCCl2p. nih.gov This accumulation occurs within the first 12 hours of the cell's exposure to clodronate(2-). nih.gov The formation of this cytotoxic metabolite has been observed in various cell types capable of internalizing the drug, including rabbit osteoclasts and rat peritoneal macrophages. nih.govnih.gov The presence of AppCCl2p has been confirmed in cell extracts using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-ESI-MS). nih.govnih.gov

The structural similarity of the P-C-P backbone of clodronate(2-) to the P-O-P backbone of pyrophosphate allows it to be mistakenly recognized by cellular enzymes.

Role of Class II Aminoacyl-tRNA Synthetases in Metabolism

The enzymatic machinery responsible for the conversion of clodronate(2-) to AppCCl2p involves Class II aminoacyl-tRNA synthetases. These enzymes normally catalyze the attachment of amino acids to their corresponding transfer RNA (tRNA) molecules, a crucial step in protein synthesis. wikipedia.orgnih.gov In a side reaction, these synthetases can mistakenly use clodronate(2-) instead of pyrophosphate, leading to the condensation of clodronate(2-) with adenosine monophosphate (AMP) to form the toxic AppCCl2p metabolite. researchgate.net This metabolic error is a pivotal event in the mechanism of action of clodronate(2-).

Disruption of Cellular Energetics and ATP-Dependent Pathways

The accumulation of AppCCl2p within the cell has profound consequences for cellular energy metabolism. By acting as a stable, non-functional mimic of ATP, AppCCl2p interferes with critical ATP-dependent processes.

Inhibition of ADP/ATP Translocase

A primary target of AppCCl2p is the ADP/ATP translocase, also known as the adenine (B156593) nucleotide translocase (ANT). nih.govnih.gov This protein is located in the inner mitochondrial membrane and is responsible for the vital exchange of adenosine diphosphate (B83284) (ADP) from the cytoplasm for ATP produced within the mitochondria. nih.govresearchgate.net AppCCl2p competitively inhibits this translocase, effectively blocking the transport of ATP out of the mitochondria and into the cytoplasm where it is needed to power cellular activities. nih.govresearchgate.net This inhibition is dose-dependent. nih.gov The blockage of the ADP/ATP translocase leads to a depletion of cytoplasmic ATP and a buildup of ATP within the mitochondria.

Cellular Apoptosis Induction

The culmination of the metabolic and energetic disruptions caused by clodronate(2-) is the induction of cellular apoptosis, or programmed cell death. nih.govrupress.org The formation of AppCCl2p and its subsequent inhibition of the ADP/ATP translocase are considered the primary mechanisms leading to apoptosis in cells like osteoclasts and macrophages. nih.govnih.gov The collapse of the mitochondrial membrane potential is a key step in initiating this process. nih.gov Studies have demonstrated that both clodronate(2-) and its metabolite AppCCl2p can induce apoptosis in isolated osteoclasts. nih.govnih.gov While the apoptotic effects are well-documented, some research suggests that at least in vitro, the bioeffects of clodronate on osteoclastic cells may be reversible. nih.gov

Table of Research Findings on Clodronate(2-) Mechanisms

FindingCell Type(s)Key Method(s)Implication
Intracellular metabolism to AppCCl2pMacrophages, OsteoclastsHPLC-ESI-MSClodronate(2-) acts as a prodrug. nih.govnih.gov
Inhibition of ADP/ATP translocaseIsolated mitochondria, OsteoclastsOxygen consumption assays, Mitochondrial fractionationDisrupts cellular energy supply. nih.govresearchgate.net
Collapse of mitochondrial membrane potentialOsteoclastsRhodamine 123 fluorescenceTriggers apoptosis. nih.govresearchgate.net
Induction of apoptosisOsteoclasts, MacrophagesDNA ladder analysis, TEM, Annexin V stainingThe ultimate cytotoxic effect of clodronate(2-). nih.govnih.govnih.gov

Pathways Leading to Programmed Cell Death

Clodronate(2-), a non-nitrogen-containing bisphosphonate, induces programmed cell death, or apoptosis, through a distinct intracellular mechanism. aacrjournals.orgnih.govmerckmillipore.com Unlike nitrogen-containing bisphosphonates, clodronate's cytotoxic effects are a result of its metabolic conversion into a toxic analogue of adenosine triphosphate (ATP). aacrjournals.orgpatsnap.compharmgkb.org

Once internalized by cells, particularly phagocytic cells like osteoclasts and macrophages, clodronate is metabolized by aminoacyl-tRNA synthetases. pnas.orgnih.govmdpi.com This process leads to the formation of a non-hydrolyzable ATP metabolite, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). aacrjournals.orgpatsnap.comnih.gov This toxic metabolite accumulates in the cytosol and interferes with essential cellular processes that are dependent on ATP. aacrjournals.orgpatsnap.com

A primary target of AppCCl2p is the mitochondrial ADP/ATP translocase, a key protein responsible for transporting ADP into and ATP out of the mitochondria. merckmillipore.comiiarjournals.orgpharmgkb.org By competitively inhibiting this translocase, the clodronate metabolite disrupts mitochondrial energy metabolism. pharmgkb.orgbenthamdirect.com This inhibition leads to a collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C into the cytosol, ultimately triggering the apoptotic cascade. pharmgkb.orgresearchgate.netclodrosome.com Studies have shown that the induction of apoptosis by clodronate is a late event, becoming prominent after 24 hours of exposure. researchgate.net

The process of clodronate-induced apoptosis can be summarized in the following steps:

Internalization: Clodronate is taken up by cells, primarily through endocytosis. patsnap.com

Metabolic Conversion: Intracellularly, clodronate is converted to the toxic ATP analog, AppCCl2p. aacrjournals.orgnih.govnih.gov

Mitochondrial Dysfunction: AppCCl2p inhibits the mitochondrial ADP/ATP translocase, leading to a disruption of mitochondrial function. merckmillipore.compharmgkb.orgclodrosome.com

Apoptosis Induction: The compromised mitochondrial integrity initiates the caspase cascade, leading to programmed cell death. aacrjournals.orgresearchgate.netnih.gov

Cellular and Subcellular Targets of Clodronate 2 in Research Models

Macrophage-Specific Effects

Clodronate, particularly when encapsulated in liposomes, is a potent agent for targeting and depleting macrophages in various tissues. This "liposome-mediated macrophage suicide" technique has become a cornerstone in immunology research for understanding the diverse roles of macrophages in health and disease. mdpi.comnih.gov

The specificity of clodronate for macrophages is largely due to the phagocytic nature of these cells. When clodronate is encapsulated within liposomes, these lipid vesicles are recognized as foreign particles by macrophages and are subsequently engulfed through phagocytosis. nih.govencapsula.com This process is a key mechanism of the innate immune system, designed to clear pathogens and cellular debris. mdpi.com

Once the liposome (B1194612) is internalized within the macrophage, it fuses with endocytic vesicles and lysosomes, forming a phagolysosome. biorxiv.orgacs.org The acidic environment and hydrolytic enzymes within the phagolysosome break down the liposomal membrane, releasing the encapsulated clodronate directly into the cytosol of the macrophage. encapsula.com Free, non-encapsulated clodronate cannot readily cross the cell membrane, making liposomal delivery a crucial aspect of its macrophage-targeting efficacy. encapsula.com Inside the cell, clodronate is metabolized into adenosine-5'-[β,γ-dichloromethylene] triphosphate (AppCCl2p), a non-hydrolyzable and cytotoxic analog of ATP. nih.govpatsnap.com This metabolite induces irreversible metabolic damage, ultimately leading to apoptosis, or programmed cell death, of the macrophage. nih.gov

The use of clodronate-containing liposomes is a well-established and effective method for achieving substantial macrophage depletion in vivo within 24 to 48 hours with a single dose. nih.gov This technique is widely employed to investigate the in vivo functions of macrophages in a variety of research models, including studies on autoimmunity, cancer, infections, and neuroinflammation. nih.govrupress.org

The route of administration of clodronate liposomes determines which macrophage populations are targeted. mdpi.com For instance, intravenous injection is effective for depleting macrophages in the liver (Kupffer cells), spleen, and bone marrow. mdpi.comrupress.org Intraperitoneal injection targets peritoneal macrophages, while subcutaneous administration can deplete macrophages in the draining lymph nodes. mdpi.com Local applications, such as intranasal or intracerebral injections, allow for the targeted depletion of tissue-specific macrophage populations in the lungs or brain, respectively. mdpi.comrupress.org This versatility allows researchers to study the roles of distinct macrophage populations in various physiological and pathological processes. springernature.com

Administration RoutePrimary Macrophage Populations Targeted
Intravenous (i.v.) Kupffer cells (liver), spleen macrophages, bone marrow macrophages. mdpi.comrupress.org
Intraperitoneal (i.p.) Peritoneal macrophages. mdpi.com
Subcutaneous (s.c.) Macrophages of the draining lymph nodes. mdpi.com
Intranasal Alveolar macrophages (lungs). mdpi.com
Intraarticular Synovial macrophages. mdpi.com

Clodronate-mediated macrophage depletion is generally considered non-selective for specific macrophage phenotypes, affecting both pro-inflammatory M1 and anti-inflammatory M2 macrophages. nih.gov However, the net effect of this depletion can vary depending on the context and timing of administration.

In a mouse model of colon cancer, clodronate liposome administration decreased the expression of markers associated with both M1 (e.g., IL-6) and M2 (e.g., IL-10, IL-13, TGFβ, CCL17) macrophages in the colon tissue. nih.govphysiology.org This non-specific reduction in both macrophage populations was associated with reduced tumorigenesis. nih.gov Similarly, in a model of Parkinson's disease, clodronate liposomes were found to primarily deplete M1 macrophages, which in turn suppressed neuroinflammation and dopaminergic neurodegeneration. frontiersin.org

Conversely, in a model of cytokine storm syndrome, the timing of clodronate administration had a significant impact on the M1/M2 balance. Early administration led to a decrease in M1-like and an increase in M2-like macrophages, while late treatment resulted in a strong bias towards an M1 pro-inflammatory phenotype. frontiersin.org In a kidney injury model, clodronate liposome treatment depleted both M1 and M2 macrophages, but the relative reduction of the M2 marker arginase-1 was significantly greater than that of the M1 marker iNOS, suggesting a preferential, though not exclusive, impact on M2 cells in that context. plos.org

Macrophage Depletion Strategies and Methodologies

Osteoclast Interactions

Clodronate is a potent inhibitor of osteoclast-mediated bone resorption, a key process in various bone diseases. patsnap.com Its effects on osteoclasts are multifaceted, involving both the inhibition of their function and the modulation of their development.

Osteoclasts, the cells responsible for breaking down bone tissue, internalize clodronate through endocytosis, particularly at sites of active bone resorption where the drug preferentially accumulates. patsnap.comscirp.org Similar to its action in macrophages, clodronate is metabolized within osteoclasts into the non-hydrolyzable ATP analog, AppCCl2p. nih.govpatsnap.com This metabolite accumulates intracellularly and disrupts essential ATP-dependent cellular processes, leading to osteoclast apoptosis and a subsequent reduction in their numbers and activity. patsnap.comscirp.org

The inhibition of the ADP/ATP translocase by AppCCl2p is a likely mechanism by which clodronate induces osteoclast apoptosis and inhibits bone resorption. nih.govscirp.orgnih.gov This ultimately helps to maintain bone density and structural integrity. patsnap.com Research has shown that the effects of clodronate on osteoclastic function can be reversible, as the addition of ATP to the culture medium can inhibit the biological actions of clodronate. nih.govnih.gov

Clodronate has been shown to inhibit both the proliferation and differentiation of cells within the osteoclastic lineage. nih.govnih.gov In vitro studies using human preosteoclastic cell lines and primary cultures of human osteoclast-like cells have demonstrated that clodronate treatment leads to apoptosis and a reduction in intracellular ATP levels. nih.gov

Morphological and Ultrastructural Changes in Osteoclasts

Clodronate induces significant morphological and ultrastructural alterations in osteoclasts, ultimately leading to their apoptosis. scirp.org In research models, treatment with clodronate results in a marked decrease in the number of osteoclast-like cells. madridge.org Microscopic examination reveals the disappearance of large, multinucleated osteoclast-like cells. While some smaller, mononucleated TRAP-positive cells may persist, the characteristic large, multinucleated cells are significantly diminished. madridge.org

Scanning electron microscopy has shown that clodronate treatment causes osteoclasts to undergo morphological changes associated with apoptotic cell death. d-nb.info These changes are consistent with the mechanism by which clodronate, a non-nitrogen-containing bisphosphonate, is metabolized within the cell to a non-hydrolyzable ATP analog, AppCCl2p. annexpublishers.comnih.gov This metabolite is cytotoxic and leads to the induction of apoptosis. madridge.orgd-nb.info Ultrastructural studies have detailed these apoptotic features, including characteristic changes in the nucleus and the degradation of cellular organelles. scirp.org

Interestingly, the presence of Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL), a key cytokine in osteoclast formation and survival, can partially counteract the effects of clodronate. RANKL has been shown to rescue osteoclasts from the morphological changes and apoptosis induced by clodronate. d-nb.info

The table below summarizes the key morphological and ultrastructural changes observed in osteoclasts following clodronate treatment in research models.

FeatureObservationReference(s)
Cell Number Significant decrease in osteoclast-like cell number. scirp.orgmadridge.org
Cell Size & Nucleation Disappearance of large, multinucleated osteoclast-like cells; persistence of smaller, mononucleated TRAP-positive cells. madridge.org
Apoptosis Induction of apoptosis with characteristic morphological and ultrastructural changes (e.g., nuclear changes, organelle degradation). scirp.orgd-nb.info
RANKL Interaction RANKL can partially rescue osteoclasts from clodronate-induced morphological changes and apoptosis. d-nb.info

Research Methodologies for Studying Clodronate 2

In Vitro Cellular Assays

In vitro assays are fundamental to understanding the cellular and molecular mechanisms of clodronate. These assays utilize cultured cells to provide a controlled environment for studying the direct effects of the compound.

A variety of well-characterized cell lines are employed in clodronate research to model different biological systems and disease states.

Macrophage-like Cell Lines (J774, RAW 264.7, THP-1): Murine macrophage-like cell lines, such as J774 and RAW 264.7, are frequently used to study the effects of clodronate on macrophage function, including proliferation, viability, and cytokine secretion. nih.govnih.govresearchgate.net The human monocyte-like cell line, THP-1, is also utilized, particularly in studies related to angiogenesis, where activated macrophages are assessed for their production of pro-angiogenic cytokines. nih.gov The "liposome-mediated macrophage suicide" technique, which involves the use of clodronate-containing liposomes to induce apoptosis, is a key methodology in macrophage research. mdpi.com

Osteoblast-like and Osteosarcoma Cell Lines (MG-63): The human osteosarcoma cell line MG-63 is a common model for osteoblasts. ugr.esnih.gov It is used to investigate the impact of clodronate on osteoblast proliferation, differentiation, and the expression of genes crucial for bone formation. ugr.esnih.govmedsci.org Studies using MG-63 cells have shown that clodronate can be metabolized into a nonhydrolyzable ATP analog. nih.gov These cells are also used to explore the effects of clodronate on the expression of matrix metalloproteinases (MMPs) involved in tumor invasion. nih.gov

Ovarian Cancer Cell Lines (SKOV3): The human ovarian adenocarcinoma cell line SKOV3 is employed in cancer research to assess the direct effects of clodronate on tumor cells. nih.govresearchgate.net Studies with SKOV3 cells have investigated changes in cytokine secretion and cell viability in response to clodronate treatment. nih.gov This cell line is also used in co-culture experiments with macrophages to study the interactions within the tumor microenvironment. mdpi.com

Endothelial Cell Lines (RF24): The immortalized human umbilical vein endothelial cell line, RF24, is a key model for studying the effects of clodronate on angiogenesis. nih.govresearchgate.net Research with RF24 cells focuses on cell viability, migration, and the formation of capillary-like structures. nih.govresearchgate.net

Intestinal Epithelial Cell Lines (Caco-2): The human colorectal adenocarcinoma cell line, Caco-2, which differentiates into cells resembling intestinal enterocytes, is used to study the gastrointestinal effects of clodronate. nih.gov Research on Caco-2 cells investigates the uptake and metabolism of clodronate and its potential cytotoxicity to the intestinal epithelium. nih.gov

Preosteoclastic Cell Lines (FLG 29.1): The human preosteoclastic cell line FLG 29.1 is used to study the effects of clodronate on osteoclast proliferation, differentiation, and function. nih.gov

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

In clodronate research, the MTT assay is employed to determine the compound's effect on the viability and growth of various cell types. For instance, studies have used the MTT assay to evaluate the dose-dependent effects of clodronate on:

Endothelial cells (RF24) and ovarian cancer cells (SKOV3): Research has shown that clodronate can inhibit the growth of both endothelial and tumor cells, with IC50 values (the concentration required to inhibit growth by 50%) determined from MTT assay data. nih.gov

Osteoblast-like cells (MG-63): The MTT assay has been used to demonstrate that clodronate can have a stimulatory effect on the proliferation of MG-63 cells. ugr.esnih.gov

Thyroid cancer cell lines (ARO, SW579, WRO, TT): Studies have utilized the MTT assay to show that clodronate can decrease the growth of thyroid cancer cells in a dose-dependent manner. iiarjournals.org

Chondrosarcoma cell lines (HTB-94, CAL-78): The MTT assay has revealed that clodronate can reduce the viability of chondrosarcoma cells, particularly at higher concentrations and after longer incubation periods. nih.gov

Intestinal epithelial cells (Caco-2): The MTT assay has been used to assess the impact of clodronate and its derivatives on the viability of Caco-2 cells. nih.gov

Cell LineAssayObserved Effect of ClodronateReference
RF24 (Endothelial)MTTInhibited growth with an IC50 of 3.725 mM nih.gov
SKOV3 (Ovarian Cancer)MTTInhibited growth with an IC50 of 3.941 mM nih.gov
MG-63 (Osteoblast-like)MTTStimulated proliferation ugr.esnih.gov
ARO, SW579, WRO, TT (Thyroid Cancer)MTTDecreased growth in a dose-dependent manner iiarjournals.org
HTB-94, CAL-78 (Chondrosarcoma)MTTReduced cell viability at high concentrations nih.gov
Caco-2 (Intestinal Epithelial)MTTLittle effect on viability nih.gov

Apoptosis, or programmed cell death, is a key mechanism by which clodronate exerts its effects on certain cell types. Several techniques are used to detect and quantify apoptosis.

DNA Laddering: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. researchgate.net When this fragmented DNA is analyzed by agarose (B213101) gel electrophoresis, it appears as a "ladder" of bands. This technique has been used to demonstrate that clodronate induces apoptosis in human preosteoclastic (FLG 29.1) and osteoclast-like (HOC) cells. nih.gov The characteristic DNA ladder was observed in cells treated with clodronate, and this effect could be reversed by the addition of ATP. nih.gov

Transmission Electron Microscopy (TEM): TEM provides ultrastructural details of cells, allowing for the identification of morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. TEM has been used to quantify the percentage of apoptotic cells in cultures of FLG 29.1 and HOC cells treated with clodronate. nih.govnih.gov This method confirmed the apoptotic effect of clodronate and its reversal by ATP. nih.gov TEM has also been used to observe the ultrastructural changes in Kupffer cells and other liver cells following clodronate administration in animal models. researchgate.net

These analyses focus on the changes in the levels of specific molecules and the activity of enzymes within the cell in response to clodronate.

Enzyme Activity: Clodronate can influence the activity of various enzymes. For example, studies have measured the activity of alkaline phosphatase (ALP), an enzyme involved in bone mineralization, using spectrophotometric assays. ugr.esnih.gov Research on MG-63 osteoblast-like cells found that low doses of clodronate significantly decreased ALP activity. ugr.esnih.gov Additionally, the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue remodeling, has been shown to be reduced by clodronate treatment in animal models of arterial injury. nih.gov Clodronate has also been found to directly inhibit the activity of membrane-type 1 matrix metalloproteinase (MT1-MMP). nih.gov

These techniques are used to determine how clodronate affects the expression of specific genes and the production of their corresponding proteins.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insight into gene expression. It has been employed to study the effects of clodronate on the expression of genes involved in osteoblast physiology in both primary human osteoblasts and MG-63 cells. medsci.org These studies have shown that clodronate can modulate the expression of genes such as RUNX2, COL1A1, OSX, OSC, BMP2, BMP7, ALP, and RANKL. medsci.org RT-PCR has also been used to detect the expression of the complex "matrix metalloproteinase 9/tissue inhibitor of metalloproteinase" (MMP9/TIMP1) in human osteoclastic cells. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay to quantify the levels of specific proteins, such as cytokines, in biological samples. In clodronate research, ELISA has been used to measure the secretion of pro-angiogenic cytokines by different cell types. For example, studies have shown that clodronate can decrease the secretion of IL-6 and IL-8 by endothelial cells (RF24) and FGF-2 by macrophages (THP-1). nih.gov

Immunocytochemistry: This technique uses antibodies to visualize the location and distribution of specific proteins within cells. Fluorescent immunocytochemistry has been used to demonstrate that clodronate can downregulate the production of MT1-MMP protein in human MG-63 osteosarcoma cells. nih.gov Immunocytochemistry is also used to assess the activity of tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. nih.govnih.gov

These assays assess the impact of clodronate on the ability of cells to differentiate into more specialized cell types and to perform specific functions.

Tartrate-Resistant Acid Phosphatase (TRAP) Activity: TRAP is an enzyme that is highly expressed in osteoclasts, and its activity is a common marker for osteoclast differentiation and function. Immunocytochemical assays for TRAP activity are used to evaluate the effect of clodronate on osteoclastic cells. nih.govnih.gov

Nodule Formation: In vitro, osteoblasts can form mineralized nodules, which is a key indicator of their bone-forming capacity. The formation of these nodules can be visualized and quantified, often using Alizarin Red S staining, which stains calcium deposits. ugr.es Studies on MG-63 osteoblast-like cells have shown that clodronate can decrease nodule formation, indicating an inhibitory effect on osteoblast differentiation and maturation. ugr.esnih.gov In contrast, other studies on rat bone marrow cells have reported that lower concentrations of clodronate can increase the area of mineralized nodules. researchgate.net

Tube Formation: A critical step in angiogenesis is the ability of endothelial cells to form three-dimensional capillary-like structures, or tubes. In vitro tube formation assays, often performed on a basement membrane matrix like Matrigel, are used to assess the anti-angiogenic potential of compounds. Research has demonstrated that clodronate can significantly impair the ability of endothelial cells (RF24) to form tubes, indicating a direct inhibitory effect on angiogenesis. nih.govnih.govaacrjournals.org

AssayCell TypeObserved Effect of ClodronateReference
TRAP ActivityHuman Osteoclastic CellsInhibited differentiative features nih.govnih.gov
Nodule FormationMG-63 (Osteoblast-like)Decreased calcium deposition and nodule formation ugr.esnih.gov
Nodule FormationRat Bone Marrow CellsIncreased mineralized nodule area at lower concentrations researchgate.net
Tube FormationRF24 (Endothelial)Decreased the number of nodes formed nih.gov
Tube FormationEndothelial CellsInhibited FGF-2-induced capillary-like tube formation nih.gov

Gene and Protein Expression Analysis (e.g., RT-PCR, ELISA, Immunocytochemistry)

Ex Vivo and In Vivo Animal Models

Ex vivo and in vivo animal models are indispensable tools for elucidating the mechanisms of action and therapeutic potential of Clodronate(2-). These models allow for the investigation of the compound's effects in a complex biological system, providing insights that are not attainable through in vitro studies alone.

Rodent models, particularly mice and rats, are the most extensively used systems for studying the effects of clodronate, primarily due to their genetic tractability, relatively short lifespan, and the availability of well-characterized disease models that mimic human conditions.

Liposome-encapsulated clodronate is frequently employed in these models to achieve targeted depletion of macrophages, which are phagocytic cells that readily engulf liposomes. This "macrophage suicide" technique has been instrumental in defining the roles of macrophages in a multitude of pathological processes. researchgate.net

In the field of immunology , mouse models of autoimmune hemolytic anemia (AIHA) have demonstrated that clodronate liposomes can significantly reduce the destruction of red blood cells by depleting phagocytic macrophages in the spleen and liver. researchgate.net This effect is rapid, occurring within hours, and can last for one to two weeks, suggesting a potential therapeutic strategy akin to a temporary, medicinal splenectomy. researchgate.net Research in a mouse model of arthritis has shown that clodronate liposomes can inhibit joint inflammation. frontiersin.org This effect is attributed not only to the depletion of monocytes and monocyte-derived macrophages but also to a "stunning" effect on pro-inflammatory neutrophils. frontiersin.org

In oncology , mouse models of ovarian cancer have been used to show that clodronate can inhibit tumor growth and the formation of new blood vessels (angiogenesis). physiology.org Studies in a mouse model of colon cancer found that macrophage depletion via clodronate liposomes led to a significant decrease in tumor number and size. nih.gov

In bone biology , rat models have been utilized to study the impact of clodronate on growing bone. nih.gov These studies have revealed that clodronate treatment can lead to a reduction in trabecular bone volume and thickness in the primary spongiosa, the region of newly formed bone beneath the growth plate. nih.gov In mouse models, long-term macrophage depletion with clodronate liposomes resulted in an increase in trabecular bone volume. mdpi.com

The following table summarizes key findings from rodent models used in clodronate research.

Disease/Area of ResearchRodent ModelKey Findings with Clodronate(2-)
Autoimmune Hemolytic AnemiaMouseDecreased red blood cell destruction by depleting macrophages. researchgate.netresearchgate.net
ArthritisMouseInhibited joint inflammation by depleting monocytes and stunning neutrophils. frontiersin.org
Ovarian CancerMouseInhibited tumor growth and angiogenesis. physiology.org
Colon CancerMouseReduced tumor number and size. nih.gov
Bone Growth and RemodelingRat, MouseAltered trabecular bone parameters. nih.govmdpi.com

While rodent models are invaluable, large animal models such as sheep offer distinct advantages in certain areas of clodronate research, particularly in orthopedics and musculoskeletal studies. Their size allows for easier surgical procedures, repeated sampling, and the use of imaging and biomechanical testing techniques that are more directly translatable to human medicine.

Sheep have been employed as a model for exercising horses to investigate the effects of clodronate disodium (B8443419) on bone metabolism. nih.gov Studies have shown that the pharmacokinetic profile of clodronate in juvenile sheep is similar to that in horses, validating their use as a surrogate model. frontiersin.orgfrontiersin.org In one such study, juvenile sheep under a forced exercise regimen were treated with clodronate to assess its impact on serum bone biomarkers, bone mineral density, and microstructure. The results indicated that at the tested dose, clodronate did not have measurable effects on the skeleton of these young, active animals. nih.gov

Sheep have also been used to model antigen-induced arthritis to evaluate the therapeutic potential of intra-articular injections of clodronate liposomes. nih.gov In these studies, researchers were able to demonstrate the uptake of liposomes by macrophages within the inflamed joint lining. nih.gov However, a single intra-articular dose of clodronate liposomes did not produce a significant therapeutic effect on joint swelling or histological parameters compared to controls in this specific large animal model of arthritis. nih.gov

The use of sheep models provides critical data on the effects of clodronate in a larger, more physiologically complex system, bridging the gap between small animal research and potential clinical applications.

A primary application of clodronate in research is the depletion of macrophages to study their role in health and disease. Therefore, accurate assessment of cellular infiltration and depletion in tissues is a critical methodological component of these studies. A combination of techniques is typically employed to quantify and visualize the changes in cell populations following clodronate administration.

Flow Cytometry: This technique is used to analyze cell suspensions from tissues (e.g., spleen, bone marrow, lung) or fluids (e.g., blood, bronchoalveolar lavage fluid). Cells are labeled with fluorescently tagged antibodies that bind to specific cell surface markers. For macrophages, a common marker is F4/80. For neutrophils, the marker Ly-6G is often used. Flow cytometry allows for the precise quantification of different cell populations, confirming the extent of macrophage depletion or changes in other immune cell types. For instance, in a murine model of pneumonia, flow cytometry of lung homogenates showed a significant reduction in F4/80-positive cells in clodronate-treated mice compared to controls.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods are used to visualize and localize cells within the context of tissue architecture. Tissue sections are stained with antibodies against specific cellular markers, which are then detected using an enzyme- or fluorophore-based system. This provides spatial information about the depletion of target cells and the infiltration of other cell types. For example, IHC has been used to confirm the depletion of F4/80+ macrophages in the lung and colon and to visualize the increased infiltration of Ly-6G+ neutrophils in the lungs of clodronate-treated mice during infection.

The following table outlines common markers and techniques used to assess cellular changes.

TechniqueMarker(s)Purpose
Flow CytometryF4/80, CD68, CD11bQuantification of macrophage populations in cell suspensions.
Flow CytometryLy-6GQuantification of neutrophil populations.
ImmunohistochemistryF4/80, CD11c, CD11bVisualization and localization of macrophage and dendritic cell depletion in tissue sections.
ImmunohistochemistryLy-6GVisualization of neutrophil infiltration in tissues.
Histological StainingHematoxylin & Eosin (H&E)Assessment of overall tissue inflammation and cellular infiltration.

Histomorphometry is a quantitative histological technique used to measure various structural and dynamic parameters of bone. It is a crucial methodology in studies investigating the effects of clodronate on bone remodeling and architecture. This analysis is typically performed on undecalcified bone sections, often from the tibia or iliac crest, embedded in plastic.

In studies involving clodronate, histomorphometry provides detailed, quantitative data on how the compound alters bone structure at the microscopic level. For instance, in growing rats treated with clodronate, histomorphometric analysis of the primary spongiosa revealed significant decreases in trabecular bone volume fraction and trabecular thickness compared to control animals. nih.gov Conversely, in a mouse study, long-term macrophage depletion with clodronate liposomes led to histomorphometrically confirmed increases in trabecular bone area and number. mdpi.com

Key static and dynamic parameters measured in bone histomorphometry include:

Trabecular Bone Volume (BV/TV): The fraction of the tissue volume occupied by bone.

Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.

Trabecular Number (Tb.N): The number of trabeculae per unit length.

Trabecular Separation (Tb.Sp): The average distance between trabeculae.

Osteoclast Number (N.Oc/B.Pm) and Surface (Oc.S/BS): The number of osteoclasts per unit of bone perimeter and the fraction of the bone surface covered by osteoclasts, respectively. These are often identified by staining for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. nih.gov

Osteoid Surface (OS/BS) and Volume (OV/BV): Measures of the amount of unmineralized bone matrix.

Mineral Apposition Rate (MAR): A dynamic parameter measured by administering fluorescent labels (e.g., tetracycline) at two different time points, which indicates the rate of new bone formation.

A study on breast cancer patients receiving long-term oral clodronate found no significant differences in osteoid values, mineral apposition rate, or mineralization lag time compared to controls, suggesting that the treatment does not impair the mineralization of newly formed bone.

The table below summarizes key histomorphometric findings from clodronate studies.

Animal ModelKey Histomorphometric Findings with Clodronate(2-)Reference
Growing RatsDecreased trabecular bone volume fraction and trabecular thickness. nih.gov
Adult MiceIncreased trabecular bone area and number; decreased osteoclast surface and number. mdpi.com

The inflammatory response is orchestrated by a complex network of signaling molecules, including cytokines and other inflammatory mediators. Analyzing the levels of these molecules is essential for understanding how clodronate modulates inflammation in various disease models.

In animal studies, the expression and concentration of these mediators are typically measured in tissues, serum, or other biological fluids. Common techniques include:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used quantitative immunoassay to measure the concentration of specific proteins, such as cytokines, in fluid samples like serum or bronchoalveolar lavage fluid. In a mouse model of cigarette smoke-induced inflammation, ELISA was used to show that macrophage depletion by clodronate significantly reduced the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in the lungs.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique measures the expression of genes encoding for inflammatory mediators at the messenger RNA (mRNA) level in tissue samples. For example, in a mouse model of non-alcoholic steatohepatitis, qRT-PCR analysis revealed that clodronate treatment significantly reduced the hepatic gene expression of Nlrp3, Il1β, and Tnfα. Similarly, in a psoriasis mouse model, qRT-PCR showed that clodronate administration led to decreased expression of IL-1α, IL-6, IL-23, and TNFα.

Western Blotting: This method is used to detect and quantify specific proteins in a sample. It can be used to analyze the expression of inflammatory proteins within tissue homogenates.

The analysis of these mediators provides a molecular understanding of the anti-inflammatory effects of clodronate. For instance, the reduction in pro-inflammatory cytokines like TNF-α and IL-1β after clodronate treatment supports the critical role of macrophages in producing these key drivers of inflammation.

The following table presents examples of inflammatory mediators analyzed in clodronate studies.

MediatorMethod of AnalysisModel SystemFinding with Clodronate(2-)
TNF-α, IL-1β, IL-6ELISA, qRT-PCRMouse models of lung inflammation, steatohepatitis, psoriasis.Decreased levels/expression.
Nlrp3qRT-PCRMouse model of steatohepatitis.Decreased gene expression.
MCP-1 (CCL2)ELISAMouse model of lung inflammation.Decreased levels.
F4/80 (EMR1)qRT-PCRMouse model of steatohepatitis.Decreased gene expression.

The gut microbiome, the vast community of microorganisms residing in the gastrointestinal tract, is increasingly recognized as a key player in modulating host immunity and disease susceptibility. Investigating the impact of therapeutic agents like clodronate on the gut microbiome is a growing area of research.

The primary method used for microbial profiling in disease models is 16S rRNA gene sequencing . The 16S ribosomal RNA (rRNA) gene is present in all bacteria and contains both highly conserved and variable regions. By sequencing the variable regions, researchers can identify the different types of bacteria present in a sample (e.g., feces) and determine their relative abundance, providing a snapshot of the microbial community structure.

A study using the azoxymethane/dextran sodium sulfate (B86663) (AOM/DSS) mouse model of colon cancer investigated the effects of macrophage depletion by clodronate on both tumorigenesis and the gut microbiota. nih.govnih.govmdpi.com Fecal samples were collected, and 16S rRNA sequencing was performed. The results showed that clodronate treatment significantly altered the gut microbiota profile. nih.govnih.govmdpi.com

Key findings from this research include:

A significant increase in the relative abundance of the Firmicutes phylum in the clodronate-treated group compared to the control group. nih.govmdpi.com

Within the Firmicutes phylum, the families Lactobacillaceae and Clostridiaceae were significantly increased in the clodronate-treated mice. nih.govmdpi.com

These findings are particularly noteworthy because decreases in Firmicutes have been previously reported in inflammatory bowel disease and colorectal cancer. mdpi.com The alteration of the gut microbiota composition by clodronate suggests a complex interplay between host macrophages, the microbial community, and disease progression, opening new avenues for understanding the compound's mechanism of action. mdpi.com

Pre Clinical Investigations and Research Models of Clodronate 2

Bone Remodeling and Osteoclast Research

The primary pharmacological action of clodronate is the inhibition of bone resorption, which is mediated through its effects on osteoclasts, the cells responsible for bone breakdown. nih.gov

Pre-clinical studies have examined the influence of clodronate on the structural and geometric properties of bone. In growing rats, clodronate treatment resulted in notable changes to the bone microarchitecture, including a decrease in trabecular bone volume fraction and trabecular thickness. madridge.org The treatment also led to thinner and more irregularly oriented subchondral trabeculae. madridge.org Comparative studies in rapidly growing male mice treated with various bisphosphonates found that clodronate led to a 1.3- to 1.6-fold increase in trabecular bone volume compared to controls. nih.gov This effect was less pronounced than that of nitrogen-containing bisphosphonates like alendronate and zoledronate. nih.gov In the same study, clodronate treatment was shown to increase cortical thickness and the cortical area fraction at the mid-diaphysis of the femur. nih.gov However, not all animal models have shown significant effects. A study using an exercising, juvenile large animal model (sheep) found that clodronate disodium (B8443419) did not produce measurable effects on bone microstructure, bone mineral density, or serum bone biomarkers, which may be related to the lower relative dose used in large animals. plos.org

Table 1: Effects of Clodronate on Bone Microarchitecture in Animal Studies
Animal ModelKey ParameterFindingCitation
Growing RatsTrabecular Bone Volume & ThicknessSignificantly lower values for trabecular bone volume fraction and trabecular thickness compared to controls. madridge.org
Growing MiceTrabecular Bone Volume1.3- to 1.6-fold higher trabecular bone volume compared to control mice. nih.gov
Growing MiceCortical Thickness (Ct.Th)Increased Ct.Th compared to untreated mice. nih.gov
Exercising Juvenile SheepBone Microstructure (TC biopsies)No measurable effects on bone volume fraction, trabecular thickness, or trabecular number attributed to the treatment. plos.org

Clodronate has been investigated for its potential to prevent bone loss in animal models mimicking human osteoporosis. nih.govnih.gov The most common of these is the ovariectomy (OVX) model, which simulates postmenopausal osteoporosis by inducing estrogen deficiency, leading to increased bone resorption and subsequent bone loss. researchgate.net In a validated OVX model in C3H/HeJ mice, which replicates many features of human post-menopausal osteoporosis including reduced bone volume and increased cortical porosity, osteal macrophages were found to be increased and located near osteoclasts. researchgate.net This study suggests a role for these macrophages in supporting osteoclastic bone resorption. researchgate.net The established anti-resorptive properties of clodronate, by inhibiting osteoclast activity and survival, provide the rationale for its use in these models to prevent the accelerated bone loss associated with estrogen deficiency. nih.govnih.gov

Effects on Bone Microarchitecture in Animal Studies

Immunomodulation and Inflammatory Disease Models

Beyond its effects on bone, clodronate, particularly when encapsulated in liposomes, is widely used as an experimental tool to deplete macrophage populations. nih.govcapes.gov.br This has allowed researchers to investigate the role of these phagocytic cells in various inflammatory and autoimmune disease models.

The role of macrophages in the pathogenesis of rheumatoid arthritis (RA) has been extensively studied using clodronate liposomes to achieve their depletion in animal models. rupress.orgresearchgate.net In various experimental arthritis models, macrophages are found in abundance in the inflamed synovial tissue and are considered central to the progression of inflammation and joint destruction. oup.com Studies in mouse and rat models of RA have consistently shown that the depletion of macrophages with clodronate liposomes leads to a significant reduction in joint inflammation, swelling, and the prevention of joint destruction. researchgate.netoup.comnih.gov For instance, in a mouse model of RA, macrophage depletion was associated with a decreased arthritis score and less inflammatory cell infiltration in the articular cavity. nih.gov Similarly, in a rat model of antigen-induced arthritis, treatment with clodronate liposomes eliminated synovial macrophages, which was associated with reduced inflammation and ameliorated joint destruction. oup.com However, a study in a large animal model (sheep) of antigen-induced arthritis did not demonstrate a therapeutic effect from a single intra-articular injection of clodronate liposomes. clinexprheumatol.org

Table 2: Clodronate-Mediated Macrophage Depletion in Experimental Rheumatoid Arthritis Models
Animal ModelClodronate FormulationKey FindingsCitation
BALB/c Mouse RA ModelClodronate Liposomes (Clo-lip)Significantly reduced arthritis score; less inflammatory cell infiltration in the articular cavity; fewer CD68+ macrophages in synovial cells. nih.gov
Rat Antigen-Induced Arthritis (AIA)Clodronate in Small Unilamellar Vesicles (SUVc)Eliminated synovial macrophages (ED1+, ED2+, ED3+); significantly reduced knee swelling and joint destruction. oup.com
K/BxN Serum Transfer Arthritis (STA) Mouse ModelClodronate LiposomesAlmost complete inhibition of arthritis, though recent findings suggest effects may also involve neutrophils. rupress.org
Sheep Antigen-Induced Arthritis ModelClodronate LiposomesA single intra-articular injection showed no therapeutic effect on joint diameter or histologic score compared to saline liposomes. clinexprheumatol.org

Clodronate liposomes have been employed to explore the function of macrophages in models of neurological disorders, including experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, and spinal cord injury (SCI). nih.govcapes.gov.br In SCI models, the infiltration of hematogenous macrophages is associated with secondary injury processes. frontiersin.orgnih.gov Research has shown that systemic depletion of these macrophages using clodronate liposomes reduces their infiltration at the injury site, decreases axonal dieback, and lessens the formation of the fibrotic scar. frontiersin.orgnih.gov This reduction in fibrosis was associated with increased axonal growth into the injury site. nih.gov In a novel mouse model of demyelinating encephalomyelitis, the administration of clodronate liposomes to deplete circulating monocytes and dendritic cells resulted in a delayed onset, reduced incidence, and less severe disease. aai.org These studies underscore the utility of clodronate-mediated macrophage depletion in investigating the inflammatory components of neurological damage and repair. nih.govfrontiersin.orgaai.org

Table 3: Effects of Clodronate-Mediated Macrophage Depletion in Neurological Disorder Models
Neurological ModelAnimalKey Findings on Pathology/RecoveryCitation
Spinal Cord Injury (SCI)Rat/MouseReduced infiltration of hematogenous macrophages; decreased axonal dieback. frontiersin.orgnih.gov
Spinal Cord Injury (SCI)MouseSignificantly reduced fibrotic scar formation; increased axonal growth into the fibrotic scar. nih.gov
Demyelinating Encephalomyelitis (CCL2/Flt3L model)MouseDelayed disease onset; reduced disease incidence and severity. aai.org
Experimental Autoimmune Encephalomyelitis (EAE)Mouse/RatUsed as a tool to study the role of macrophages in the disease process. nih.govcapes.gov.br

Research in Autoantibody-Mediated Disorder Models (e.g., immune thrombocytopenic purpura)

Clodronate, particularly when encapsulated in liposomes, has been investigated as a therapeutic strategy in animal models of autoantibody-mediated disorders like immune thrombocytopenic purpura (ITP). nih.govnih.govtandfonline.comcapes.gov.brresearchgate.net The core mechanism explored in this research is the depletion of macrophages, primarily in the spleen and liver, which are key players in the destruction of antibody-coated platelets. nih.govnih.gov

In a mouse model of ITP, the administration of liposome-encapsulated clodronate led to the depletion of splenic and hepatic macrophages. nih.gov This intervention resulted in a rapid recovery of platelet counts. nih.govresearchgate.net Studies have shown that even at low doses, liposomal clodronate can increase platelet counts to safe levels within 18 hours of treatment. nih.govresearchgate.net Furthermore, the treatment was found to decrease the bleeding time in thrombocytopenic mice, indicating that the remaining circulating platelets have enhanced hemostatic capabilities. nih.govresearchgate.net

Research has also delved into the broader immunological effects of this approach. While clodronate-treated mice showed similar antibody titers against foreign red blood cells, the antibody-dependent cell-mediated cytotoxicity carried out by splenocytes was reduced. nih.gov This suggests a targeted effect on the cellular mechanisms of platelet destruction without broadly compromising humoral immunity. nih.gov The findings from these preclinical models suggest that macrophage depletion using liposomal clodronate could be a viable approach for managing ITP, especially when a rapid increase in platelet count is the primary objective. nih.govresearchgate.net Similar positive outcomes have been observed in a large-animal spontaneous model of autoimmune hemolytic anemia (AIHA) in dogs, where liposomal clodronate blocked the clearance of opsonized red blood cells. nih.gov

Table 1: Summary of Key Research Findings in Autoantibody-Mediated Disorder Models

Model System Key Findings Reference
Mouse model of Immune Thrombocytopenic Purpura (ITP) Depletion of splenic and hepatic macrophages by liposome-encapsulated clodronate. nih.gov
Mouse model of ITP Rapid recovery of platelet count and decreased bleeding time. nih.govresearchgate.net
Mouse model of ITP Reduced antibody-dependent cell-mediated cytotoxicity by splenocytes. nih.gov
Dog model of spontaneous Autoimmune Hemolytic Anemia (AIHA) Blocked clearance of opsonized red blood cells and improved survival times. nih.gov

Investigations in Endometriosis Models

The role of macrophages in the pathophysiology of endometriosis has led to investigations using clodronate to deplete these immune cells in preclinical models. mdpi.comfrontiersin.org Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus, a process in which inflammation and immune cells, particularly macrophages, are thought to play a significant role. mdpi.comfrontiersin.org

In experimental mouse models of endometriosis, the intraperitoneal injection of clodronate encapsulated in liposomes has been used to selectively target and eliminate macrophages. frontiersin.org Research has shown that in the absence of macrophages, while syngeneic endometrial tissue can still adhere to and infiltrate the peritoneal layer, the subsequent growth of these ectopic lesions is significantly hampered. frontiersin.org This suggests that macrophages are crucial for the establishment and development of endometriotic lesions. mdpi.com

Studies have demonstrated that macrophage depletion via clodronate liposomes leads to a significant reduction in the weight and growth of endometriotic lesions. mdpi.comfrontiersin.org This effect is associated with a decrease in the formation of blood vessels within the lesions. frontiersin.org Furthermore, research has linked macrophage presence to endometriosis-associated pain. In mouse models, depletion of peritoneal macrophages with clodronate liposomes reversed abnormal pain behaviors. frontiersin.org This behavioral improvement was accompanied by a reduction in inflammatory markers like TNF-α and COX-2 in the spinal cord and brain, suggesting a link between peripheral macrophages and central pain sensitization in endometriosis. amegroups.org

Table 2: Research Findings of Clodronate in Endometriosis Models

Model System Intervention Key Findings Reference
Mouse model Intraperitoneal injection of liposomal clodronate Inhibited growth of endometriotic lesions. frontiersin.org
Mouse model Macrophage depletion Significant reduction in the weight of endometriotic lesions. mdpi.com
Mouse model Macrophage depletion Reduced blood vessel formation in lesions. frontiersin.org
Mouse model Peritoneal macrophage depletion Reversed abnormal pain behavior and reduced central inflammatory markers (TNF-α, COX-2). frontiersin.orgamegroups.org
Rat model Local injection of liposomal alendronate (another bisphosphonate) Jeopardized initiation and growth of endometriotic lesions. frontiersin.org

Role in Vascular Repair and Restenosis Models

Clodronate has been investigated in animal models of vascular injury and repair, specifically focusing on its potential to reduce neointimal formation and restenosis following procedures like balloon angioplasty. nih.govahajournals.orgahajournals.org The underlying hypothesis is that by depleting macrophages, which are key mediators of the inflammatory response to vascular injury, the excessive cellular proliferation that leads to restenosis can be attenuated. nih.govahajournals.org

In both rat and hypercholesterolemic rabbit models, systemic administration of liposomal clodronate was shown to suppress neointimal hyperplasia after balloon injury. nih.govahajournals.orgresearchgate.net This effect was achieved without adverse effects. The treatment led to a reduction in the number of circulating monocytes and decreased macrophage infiltration into the injured arterial walls. nih.gov

The reduction in macrophage presence had several downstream effects. It was associated with decreased proliferation of smooth muscle cells, which are a major component of neointimal lesions. nih.gov Furthermore, clodronate treatment led to a reduction in the transcription and production of the pro-inflammatory cytokine interleukin-1beta (IL-1β) and diminished the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue remodeling. nih.govresearchgate.net These findings underscore the pivotal role of macrophages in the process of vascular repair after mechanical injury and suggest that their transient inactivation with liposomal clodronate could be a strategy to prevent restenosis. nih.govahajournals.orgahajournals.org

Table 3: Effects of Clodronate in Vascular Repair and Restenosis Models

Animal Model Key Observed Effects of Liposomal Clodronate Reference
Rat and Rabbit Suppressed neointimal hyperplasia after balloon injury. nih.govahajournals.orgresearchgate.net
Rat and Rabbit Reduced number of blood monocytes and decreased macrophage infiltration in injured arteries. nih.gov
Rat and Rabbit Decreased smooth muscle cell proliferation. nih.gov
Rabbit Reduced interleukin-1beta (IL-1β) transcription and production. nih.govresearchgate.net
Rabbit Decreased matrix metalloproteinase-2 (MMP-2) activity. nih.govresearchgate.net

Cancer Research and Tumor Microenvironment Studies

Targeting Tumor-Associated Macrophages (TAMs) in Preclinical Cancer Models

The depletion of tumor-associated macrophages (TAMs) using clodronate has been a significant area of cancer research. thno.org TAMs are a major component of the tumor microenvironment and are generally considered to promote tumor growth and progression. mdpi.comspandidos-publications.com Liposome-encapsulated clodronate is a widely used tool to selectively eliminate these phagocytic cells in preclinical models. mdpi.comresearchgate.netuzh.ch

In various mouse models of cancer, including melanoma, teratocarcinoma, rhabdomyosarcoma, and lung adenocarcinoma, the administration of clodronate liposomes has been shown to effectively deplete TAMs. mdpi.comresearchgate.netuzh.chfrontiersin.org This depletion is associated with a range of anti-tumor effects. For instance, in a murine melanoma model, TAM depletion led to a reduction in tumor volume. mdpi.com Similarly, in a chemically induced mouse model of lung adenocarcinoma, the depletion of TAMs resulted in a 50% reduction in tumor burden. frontiersin.org

The mechanism behind these anti-tumor effects is multifaceted. By removing TAMs, the tumor microenvironment is altered. Studies have shown that TAM depletion can lead to a reorganization of immune cells within the tumor, including an increase in the activation of CD8+ T cells, which are critical for anti-tumor immunity. thno.org This highlights the role of TAMs in creating an immunosuppressive niche that clodronate can help to dismantle. thno.org

Table 4: Clodronate-Mediated TAM Depletion in Preclinical Cancer Models

Cancer Model Key Findings Reference
Murine Melanoma Depletion of TAMs was associated with a reduction in tumor volume. mdpi.com
Murine Teratocarcinoma and Human Rhabdomyosarcoma Treatment with clodronate liposomes efficiently depleted TAMs, leading to significant inhibition of tumor growth. researchgate.netuzh.chnih.gov
Chemically Induced Mouse Lung Adenocarcinoma TAM depletion led to a 50% reduction in tumor burden and attenuated tumor cell proliferation. mdpi.comfrontiersin.org
Mouse Breast Cancer TAM depletion resulted in a decreased epithelial-to-mesenchymal transition (EMT) signature in cancer cells and increased CD8+ T cell activation. thno.org

Inhibition of Tumor Angiogenesis in Animal Models

Clodronate has demonstrated potent anti-angiogenic effects in several preclinical cancer models, largely attributed to its impact on macrophages and endothelial cells within the tumor microenvironment. tandfonline.comnih.govnih.gov Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. researchfeatures.com

In mouse models of ovarian cancer, clodronate treatment significantly decreased tumor capillary density. tandfonline.comnih.govresearchgate.net This was accompanied by a reduction in the secretion of pro-angiogenic cytokines by both endothelial cells and macrophages. nih.govnih.govresearchgate.net Specifically, clodronate inhibited the secretion of IL-6 and IL-8 by endothelial cells and FGF-2 by macrophages. nih.gov It also directly inhibited endothelial cell migration and the formation of capillary-like tubes, which are crucial steps in the angiogenic process. tandfonline.comnih.govresearchgate.net

The depletion of TAMs, which are a major source of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), is a key mechanism for clodronate's anti-angiogenic activity. researchgate.netuzh.chnih.gov In a murine teratocarcinoma model, the depletion of TAMs by clodronate liposomes resulted in a drastic reduction in blood vessel density in the tumor tissue. researchgate.netuzh.chnih.gov Combining clodronate liposomes with a VEGF-neutralizing antibody produced the strongest anti-tumor effects, highlighting the importance of targeting both macrophages and key angiogenic pathways. uzh.chnih.gov

Table 5: Effects of Clodronate on Tumor Angiogenesis in Animal Models

Cancer Model Key Anti-Angiogenic Effects of Clodronate Reference
Mouse Ovarian Cancer Significantly decreased tumor capillary density. tandfonline.comnih.govresearchgate.net
Mouse Ovarian Cancer Inhibited secretion of pro-angiogenic cytokines (IL-6, IL-8, FGF-2) by endothelial cells and macrophages. nih.gov
In vitro models Decreased endothelial cell migration and capillary tube formation. tandfonline.comnih.govresearchgate.net
Murine Teratocarcinoma Drastic reduction in blood vessel density following TAM depletion. researchgate.netuzh.chnih.gov
Colorectal Cancer Mouse Model Combined with OLFML3 inhibition, clodronate liposomes increased anti-angiogenic effects. researchfeatures.com

Effects on Tumor Growth and Metastasis in Preclinical Models

The administration of clodronate, particularly in its liposomal formulation, has been shown to inhibit primary tumor growth and reduce metastasis in a variety of preclinical cancer models. thno.orgspandidos-publications.com These effects are closely linked to the depletion of TAMs and the subsequent modulation of the tumor microenvironment. thno.org

In syngeneic mouse models of ovarian cancer, mice treated with clodronate exhibited a significant decrease in tumor weight and the number of tumor nodules. nih.govresearchgate.net For example, in the ID8-VEGF model, tumor weight was reduced by 80.2%, and in the SKOV3ip1 model, tumor weight decreased by 69.9% and the number of tumor nodules by 69.3%. nih.gov Similarly, in murine F9 teratocarcinoma and human A673 rhabdomyosarcoma models, clodronate liposome (B1194612) therapy led to tumor growth inhibition ranging from 75% to over 92%. uzh.chnih.gov

Beyond inhibiting primary tumor growth, clodronate has also shown efficacy in reducing metastasis. In breast cancer models, the depletion of TAMs by clodronate was associated with a suppressed metastatic potential. thno.org This was linked to a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. thno.org The broad anti-tumor activity of clodronate across different cancer types in preclinical settings underscores the critical role of macrophages in supporting tumor progression and metastasis. thno.orgspandidos-publications.com

Direct Effects on Cancer Cell Lines in In Vitro Studies

Clodronate (2-), a non-nitrogen-containing bisphosphonate, has demonstrated direct effects on various cancer cell lines in vitro, primarily through the inhibition of cell proliferation and the induction of cell death. These effects are often dose- and time-dependent.

In studies on anaplastic thyroid carcinoma cells (Thena-Nu), clodronate inhibited cell proliferation and reduced the secretion of cytokines. bioscientifica.com A dose of 100 μg/ml showed no inhibition, while 200 μg/ml began to inhibit cell growth after 72 hours of exposure. bioscientifica.com A more significant reduction in cell number was observed with 400 μg/ml of clodronate after 48 hours. bioscientifica.com Similarly, in the human adrenocortical cancer cell line NCI-H295, clodronate caused a dose-dependent decrease in cell viability, with significant effects observed at concentrations of 500 µM and 1000 µM. This anti-proliferative effect was also seen in primary cultures of bovine adrenocortical cells. Flow cytometry analysis revealed that clodronate induces both apoptosis and necrosis in these adrenocortical cancer cells.

Investigations into chondrosarcoma cell lines (HTB-94 and CAL-78) also revealed cytotoxic effects. For the HTB-94 cell line, a high concentration of 1000 μM clodronate significantly reduced cell viability to 75.35% after 72 hours and 60.19% after 96 hours. nih.gov The CAL-78 chondrosarcoma cells showed a similar sensitivity, with a significant reduction in proliferation observed at 1000 μM after 48 hours. nih.gov

The anti-proliferative effects of clodronate have been observed across various other cancer cell lines. Studies on four thyroid carcinoma cell lines (ARO, SW579, WRO, and TT) showed a dose-dependent decrease in cell growth, with the compound being more effective on the slower-growing cell lines. iiarjournals.org In ovarian cancer cell lines like SKOV3, clodronate inhibited cell growth with an IC50 of 3.49–4.39 mM. tandfonline.comnih.gov It also demonstrated antiproliferative activity against the breast cancer cell line T47D and the ovarian carcinoma cell line OVCAR-3 at a concentration of 1000 µM, though it had no such effect on the colon carcinoma cell line HT-29 or the prostate cancer cell line LNCaP. Furthermore, bisphosphonamidate prodrugs of clodronate have been shown to have enhanced anticancer activity in non-small-cell lung cancer cells in vitro. nih.gov

The proposed mechanism for these direct effects involves the intracellular metabolism of clodronate into a non-hydrolyzable ATP analog, adenosine (B11128) 5′-(β,γ-dichloromethylene) triphosphate (AppCCl2p). bioscientifica.comresearchgate.net This metabolite can inhibit mitochondrial ADP/ATP translocase, leading to a disruption of cellular energy metabolism, inhibition of protein synthesis, and ultimately, apoptosis. bioscientifica.comresearchgate.netscielo.br

Table 1: Direct Effects of Clodronate on Various Cancer Cell Lines In Vitro

Cell Line Cancer Type Key Findings Concentration/Dose Reference(s)
Thena-Nu Anaplastic Thyroid Carcinoma Dose- and time-dependent inhibition of cell proliferation. 200-400 µg/ml bioscientifica.com
NCI-H295 Adrenocortical Cancer Dose-dependent decrease in cell viability; induction of apoptosis and necrosis. 500-1000 µM
HTB-94 Chondrosarcoma Reduction of cell viability to 60.19% after 96 hours. 1000 µM nih.gov
CAL-78 Chondrosarcoma Significant reduction of cell proliferation activity. 1000 µM nih.gov
ARO, SW579, WRO, TT Thyroid Carcinoma Dose-dependent decrease in cell growth. 0.25-2 mM iiarjournals.org
SKOV3 Ovarian Cancer Inhibition of cell growth with an IC50 of 3.49–4.39 mM. Not Applicable tandfonline.comnih.gov
T47D Breast Cancer Significant suppression of cell viability. 1000 µM
OVCAR-3 Ovarian Carcinoma Significant suppression of cell viability. 1000 µM

Impact on Immune-Microbiota Interactions in Cancer Models

Pre-clinical research highlights the role of clodronate in modulating the interplay between the immune system and the gut microbiota within the context of cancer. A key study utilizing the azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS) mouse model of colorectal cancer (CRC) demonstrated that macrophage depletion via clodronate administration during late-stage tumorigenesis significantly impacts the gut microbiota profile and reduces tumor development. nih.govphysiology.orgnih.gov

In this model, treatment with clodronate liposomes led to a decrease in the number of polyps, particularly large ones (≥1mm), by approximately 36%. physiology.orgnih.govresearchgate.net This reduction in tumor burden was associated with a decrease in the expression of macrophage markers (such as EMR1, IL-6, IL-13, IL-10, and TGFβ) and key transcription factors (like STAT3 and p38 MAPK) linked to CRC in the colon tissue. nih.govphysiology.orgresearchgate.net

Crucially, the administration of clodronate induced significant alterations in the composition of the gut microbiota. nih.gov The most notable change was an increased relative abundance of the Firmicutes phylum. nih.govphysiology.org Specifically, families within this phylum, such as Lactobacillaceae and Clostridiaceae, were found in higher abundance in the clodronate-treated group. physiology.orgresearchgate.net These bacterial families have been previously associated with reduced CRC risk. physiology.org These findings suggest a reciprocal interaction where macrophage depletion alters the gut microbial environment, which in turn may contribute to the observed anti-tumorigenic effects. researchgate.net The study provides evidence supporting the therapeutic potential of targeting macrophages to influence immune-microbiota interactions in cancer treatment. nih.govnih.gov

Table 2: Impact of Clodronate on Gut Microbiota and Tumorigenesis in AOM/DSS Mouse Model

Parameter Observation in Clodronate-Treated Group Implication Reference(s)
Tumor Number Decreased by ~36% Reduced tumor growth physiology.orgnih.govresearchgate.net
Macrophage Markers (e.g., EMR1, IL-6, IL-10) Decreased gene expression in colon tissue Indicates effective macrophage depletion and reduced inflammation physiology.orgresearchgate.net
Gut Microbiota (Phylum Level) Increased relative abundance of Firmicutes Alteration of gut microbial composition nih.govphysiology.org
Gut Microbiota (Family Level) Increased abundance of Lactobacillaceae and Clostridiaceae Shift towards a potentially anti-tumorigenic microbiota profile physiology.orgresearchgate.net

Other Experimental Disease Models

Osteoarthritis Pathogenesis and Therapeutic Potential in Models

Clodronate has been investigated in various animal models of osteoarthritis (OA) for its therapeutic potential, demonstrating effects on inflammation, cartilage preservation, and bone remodeling. nih.gov The primary mechanism explored in these models is the depletion of phagocytic cells, particularly synovial macrophages, through the intra-articular administration of clodronate encapsulated in liposomes. nih.gov

In murine models of collagenase-induced OA, a single intra-articular injection of clodronate led to the depletion of synovial lining cells. nih.gov This resulted in a reduction of key pathological features of OA, including the formation of chondro-osteophytes and the accumulation of extracellular matrix in the synovium. nih.gov Furthermore, this depletion of synovial macrophages was associated with a reduced production of pro-inflammatory chemokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), growth factors like Transforming Growth Factor-beta (TGF-β), and matrix metalloproteases (MMP-2, MMP-3, MMP-9). nih.govnih.govresearchgate.net These factors are known to contribute to cartilage degradation and inflammation in OA.

Studies have shown that clodronate treatment can prevent cartilage damage, reduce synovial hyperplasia, and inhibit the loss of proteoglycans, which are essential components of the cartilage matrix. nih.govnih.gov In models of induced arthritis, clodronate was also found to reduce joint inflammation and swelling. nih.gov Interestingly, some research suggests that low, non-cytotoxic doses of clodronate exert anti-inflammatory effects without causing apoptosis of synovial lining cells. clinexprheumatol.org In an antigen-induced arthritis (AIA) model, low-dose liposomal clodronate decreased the expression of Cartilage Oligomeric Matrix Protein (COMP) in the inflamed synovial membrane but enhanced its expression in the hyaline articular cartilage, suggesting a chondroprotective effect. clinexprheumatol.org

Beyond its effects on macrophages, clodronate has also been shown to influence chondrogenesis directly. In an in vitro model using human mesenchymal stem cells (MSCs), clodronate treatment, especially when embedded in nanoparticles, upregulated the expression of the chondrogenic transcription factor SOX9, suggesting it promotes the differentiation of these cells into chondrocytes. mdpi.com

Table 3: Effects of Clodronate in Experimental Models of Osteoarthritis

Model System Key Findings Mechanism of Action Reference(s)
Collagenase-Induced OA (Mice) Depletion of synovial lining cells; reduced osteophyte formation and synovial matrix accumulation. Macrophage depletion nih.gov
Arthritis-Induced Models (Mice) Reduced production of IL-1, TNF-α, TGF-β, and MMPs; prevention of cartilage damage and proteoglycan loss. Depletion of phagocytic cells; anti-inflammatory effects nih.govnih.govresearchgate.net
Antigen-Induced Arthritis (AIA) Decreased COMP in synovium; enhanced COMP in articular cartilage. Chondroprotective and anti-inflammatory effects clinexprheumatol.org
Human Mesenchymal Stem Cells (In Vitro) Upregulation of SOX9 gene expression, promoting chondrocytic commitment. Stimulation of chondrogenesis mdpi.com

Cardiac Resident Macrophage Research

Clodronate, typically delivered via liposomes, is a widely used tool in pre-clinical research to deplete macrophages and investigate their function in cardiac physiology and disease. oup.comnih.gov Studies using this method have been instrumental in revealing the critical roles of cardiac resident macrophages in heart homeostasis, injury response, and remodeling. oup.comfrontiersin.org

Research has shown that cardiac resident macrophages are largely protective. jacc.org In models of hypertension, such as in angiotensin II-infused mice and Dahl salt-sensitive rats, depletion of macrophages with clodronate liposomes attenuated the development of left ventricular hypertrophy and fibrosis, and lowered blood pressure. frontiersin.org This suggests that macrophages play a crucial role in hypertensive cardiac remodeling. frontiersin.org Similarly, in a mouse model of systemic sclerosis, macrophage depletion with clodronate attenuated diastolic dysfunction and cardiac fibrosis. ahajournals.org

In the context of acute cardiac injury, the role of macrophages is complex, but their depletion often leads to worse outcomes. In a mouse myocardial cryoinjury model, administering clodronate liposomes delayed the clearance of cellular debris and reduced neovascularization, leading to ventricular dilatation and increased mortality. oup.com The protective effects in this context are partly mediated by macrophage-released factors like Vascular Endothelial Growth Factor-A (VEGF-A) and Transforming Growth Factor-beta (TGF-β). oup.com In a model of isoproterenol-induced cardiac injury, depleting macrophages with clodronate liposomes was associated with increased levels of the damage marker troponin I, reinforcing the cardioprotective function of these immune cells. jacc.org

Clodronate-mediated depletion has also been used to study the distinct roles of different macrophage populations. The heart contains at least two major subsets of resident macrophages, distinguished by the expression of the C-C motif chemokine receptor 2 (CCR2). mdpi.com While repeated clodronate treatments can deplete both resident and newly recruited monocyte-derived macrophages, specific experimental timing can help to distinguish their functions. oup.com For instance, a single injection before inducing a disease model can preferentially target resident macrophages. oup.com Research in zebrafish heart regeneration models has also utilized clodronate to show that delaying macrophage recruitment compromises the healing process, highlighting the essential role of early-responding resident macrophage subpopulations. biorxiv.org These studies collectively demonstrate that cardiac macrophages are essential for maintaining cardiac health and facilitating effective repair after injury. oup.comjacc.org

Advanced Delivery Systems and Their Research Implications for Clodronate 2

Liposomal Encapsulation Technology

Liposomal encapsulation is the most established and widely utilized method for delivering Clodronate (2-) to macrophages. nih.govuzh.ch Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which can encapsulate hydrophilic molecules like Clodronate (2-) within their aqueous core. nih.gov This technology effectively masks the drug from the extracellular environment and facilitates its specific uptake by phagocytic cells, which recognize the liposomes as foreign particles. creative-biolabs.comencapsula.com

Formulation Characteristics and Research Design Considerations

The efficacy of liposomal Clodronate (2-) in research is heavily influenced by the physicochemical properties of the liposomes. nih.gov Careful consideration of these characteristics is crucial during formulation and experimental design to ensure stability, targeting efficiency, and reproducibility. nih.govtandfonline.com

Key formulation characteristics include:

Lipid Composition : Liposomes are typically composed of phospholipids (B1166683), such as L-alpha-Phosphatidylcholine, and cholesterol. creative-biolabs.comencapsula.com Cholesterol is included to enhance the stability of the lipid bilayer and reduce the premature leakage of the encapsulated drug. nih.govnih.gov The specific type of phospholipid can influence surface charge and stability. nih.gov

Size : The size of the liposomes is a critical factor. Large, multilamellar vesicles (often 1.5-2 µm or larger) are rapidly recognized and cleared by macrophages in the liver and spleen. creative-biolabs.comencapsula.commdpi.com Smaller unilamellar vesicles (e.g., 130-150 nm) may have different distribution patterns and can be engineered for specific applications. uzh.ch

Surface Charge : The surface charge, determined by the phospholipid head groups, can affect the liposome's interaction with plasma proteins and its uptake by different cell populations. nih.govoup.com For example, negatively charged liposomes have been shown to be effective for macrophage uptake. nih.gov

Stability : Formulations must be stable during storage to prevent the leakage of Clodronate (2-). Lyophilized (freeze-dried) formulations have been developed to extend shelf-life and ensure stability over long periods.

Characteristic Description Research Implication References
Lipid Composition Primarily phospholipids (e.g., L-alpha-Phosphatidylcholine, DSPC) and cholesterol. Affects bilayer stability, permeability, and surface properties. Cholesterol increases stability and reduces drug leakage. creative-biolabs.comnih.govencapsula.comnih.gov
Size Can range from small unilamellar vesicles (~130 nm) to large multilamellar vesicles (>1.5 µm). Influences which macrophage populations will be targeted. Larger liposomes are more readily phagocytosed by macrophages in the liver and spleen. creative-biolabs.comuzh.chencapsula.commdpi.com
Surface Charge Can be neutral, anionic (negative), or cationic (positive), depending on the phospholipids used (e.g., DSPG for negative charge). Affects circulation time, interaction with opsonins, and cellular uptake. nih.govnih.govoup.com
Encapsulation Efficiency The percentage of the initial drug that is successfully entrapped within the liposomes. Determines the final concentration of the active agent in the formulation and is a key quality control parameter. uzh.chtandfonline.com
Formulation Type Can be a liquid suspension or a lyophilized (freeze-dried) powder for reconstitution. Lyophilization significantly improves long-term storage stability by preventing hydrolysis and drug leakage.

This table summarizes key formulation characteristics of liposomal Clodronate (2-) and their importance in research design.

Route of Administration and Tissue-Specific Depletion in Animal Models

The route of administration is a critical experimental variable that determines which macrophage populations are exposed to and depleted by liposomal Clodronate (2-). researchgate.netmdpi.com This allows for tissue-specific macrophage depletion, providing a powerful tool to investigate their localized functions in animal models.

Intravenous (i.v.) Injection : This is the most common route and primarily targets phagocytes with direct access to the bloodstream. mdpi.com It leads to rapid and efficient depletion of macrophages in the liver (Kupffer cells), spleen (e.g., marginal zone and red pulp macrophages), and bone marrow within 24 hours. mdpi.comencapsula.comclodronateliposomes.org Circulating monocytes are also depleted. encapsula.com

Intraperitoneal (i.p.) Injection : This route first depletes macrophages within the peritoneal cavity. plos.orgnih.gov From the peritoneum, the liposomes are carried via the lymphatic system into the systemic circulation, eventually leading to macrophage depletion in the spleen and liver, though this process is slower and more gradual than with i.v. injection. clodronateliposomes.orgnih.gov

Subcutaneous (s.c.) Injection : This method is used to deplete macrophages in the draining lymph nodes. mdpi.com

Intranasal or Intratracheal (i.t.) Administration : This localized delivery route is effective for specifically depleting alveolar macrophages in the lungs. thno.orgatsjournals.orgfrontiersin.org

Intra-articular Injection : Direct injection into a joint space can achieve localized depletion of synovial macrophages, which is valuable for studying inflammatory arthritis models. mdpi.com

Intrabursal Injection : In specific research models, such as studying ovarian function, direct injection into the ovarian bursa has been used to deplete ovarian macrophage populations. oup.com

Route of Administration Primary Tissues/Cells Depleted Onset of Depletion Research Application Examples References
Intravenous (i.v.) Liver (Kupffer cells), Spleen, Bone Marrow, Blood Monocytes Rapid (within 24 hours) Studying systemic immune responses, role of liver/spleen macrophages in immunity and gene therapy. mdpi.commdpi.comencapsula.comclodronateliposomes.org
Intraperitoneal (i.p.) Peritoneal Cavity, Visceral Adipose Tissue, Liver, Spleen Peritoneal (rapid); Liver/Spleen (slower, ~3 days) Investigating peritoneal inflammation, endometriosis, metabolic studies (adipose tissue macrophages). mdpi.comclodronateliposomes.orgplos.orgnih.gov
Subcutaneous (s.c.) Draining Lymph Nodes Localized Studying lymph node function and immune cell trafficking. mdpi.com
Intranasal/Intratracheal Lungs (Alveolar Macrophages) Localized Research on respiratory diseases, lung inflammation, and response to pathogens. thno.orgatsjournals.orgfrontiersin.org
Intra-articular Synovial Lining of Joints Localized Models of rheumatoid arthritis and other inflammatory joint diseases. mdpi.com
Intrabursal Ovarian Tissue Localized Investigating the role of macrophages in ovarian physiology and ovulation. oup.com

This table outlines the relationship between the route of administration of liposomal Clodronate (2-) and the resulting tissue-specific macrophage depletion in animal models.

Novel Encapsulation and Targeted Delivery Strategies

While liposomes are the gold standard, ongoing research explores other delivery vehicles to enhance the efficacy, stability, or targeting capabilities of Clodronate (2-). These novel strategies aim to overcome certain limitations of traditional liposomes or to create delivery systems with unique properties for specific research questions.

Nanoparticle-Embedded Clodronate (2-) for Enhanced Efficacy in Research

Beyond lipid-based vesicles, Clodronate (2-) has been encapsulated in polymer-based nanoparticles to improve its delivery and therapeutic effect in specific research contexts.

PLGA Nanoparticles : In one study, Clodronate (2-) was encapsulated in nanoparticles made from poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer. researchgate.net These nanoparticles were further functionalized with a tumor-targeting peptide (LyP-1) to selectively deliver the drug to tumor-associated macrophages (TAMs) in a mouse breast cancer model. The results showed that these targeted nanoparticles killed macrophages more efficiently than the free drug in vitro and could reduce the number of TAMs within the tumor, modestly inhibiting tumor growth. researchgate.net

Chitosan-Hyaluronic Acid Nanoparticles : Another area of research explored embedding Clodronate (2-) in nanoparticles composed of chitosan (B1678972) and hyaluronic acid for applications in osteoarthritis research. mdpi.com In an in vitro model of chondrogenic differentiation, these nanoparticles were more effective than Clodronate (2-) alone at stimulating the expression of SOX-9, a key transcription factor for cartilage development. mdpi.combiolifesas.org This suggests that nanoparticle technology could be used to optimize the efficacy of Clodronate (2-) in research aimed at counteracting degenerative processes. biolifesas.org

Nanoparticle Type Key Research Finding Experimental Model Potential Implication References
PLGA-LyP-1 More efficient macrophage killing in vitro; selective accumulation in macrophage-rich tumor regions; reduction of TAMs in vivo. Mouse 4T1 breast tumor xenograft A promising strategy for specifically targeting and depleting tumor-associated macrophages in cancer research. researchgate.net
Chitosan-Hyaluronic Acid Stimulated SOX-9 gene expression more effectively than Clodronate (2-) alone, counteracting inflammatory inhibition. In vitro model of chondrogenic differentiation (human MSCs) Enhancing the modulatory effects of Clodronate (2-) on cartilage-related cellular processes for osteoarthritis research. mdpi.combiolifesas.orgresearchgate.net

This table highlights research findings on the use of nanoparticle-embedded Clodronate (2-) for enhanced efficacy.

Erythrocyte-Loaded Clodronate (2-) for Macrophage Depletion Research

An innovative approach to delivering Clodronate (2-) involves using red blood cells (RBCs), or erythrocytes, as biological carriers. This method leverages the natural clearance process of aged or modified RBCs by macrophages, particularly in the spleen and liver.

The process involves encapsulating Clodronate (2-) within autologous RBCs through methods like hypotonic dialysis and isotonic resealing. nih.gov These engineered "ghost" erythrocytes are then administered back into the host. Macrophages recognize these modified cells and phagocytose them, leading to the intracellular release of Clodronate (2-) and subsequent apoptosis. nih.govplos.org

Research findings have demonstrated the viability of this strategy:

In vitro studies showed that human macrophages treated with Clodronate (2-)-loaded RBCs had a time-dependent reduction in cell adherence, reaching a 50% reduction after 13 days. nih.gov Similarly, murine peritoneal macrophages showed a 67% reduction in adhesion 48 hours post-treatment. nih.gov

In vivo studies in mice confirmed the depletion of macrophage populations. A single administration of Clodronate (2-)-loaded RBCs in Swiss mice resulted in a 69% reduction in adherent peritoneal macrophages and a 75% reduction in spleen macrophages after 6 days. nih.gov In C57BL/6 mice, the treatment led to a 65% reduction in spleen macrophages and complete depletion of liver macrophages. nih.gov This delivery system has also been shown to prolong islet allograft survival in diabetic mice, highlighting its potential in transplantation research. nih.gov

Study Type Animal/Cell Model Key Depletion Results Reference
In Vitro Human Macrophages 50% reduction in cell adherence 13 days post-treatment. nih.gov
In Vitro Murine Peritoneal Macrophages 67% reduction in cell adhesion 48 hours post-treatment. nih.gov
In Vivo Swiss Mice 69% reduction in peritoneal macrophages; 75% reduction in spleen macrophages (6 days post-treatment). nih.gov
In Vivo C57BL/6 Mice 65% reduction in spleen macrophages; complete depletion of liver macrophages (3-8 days post-treatment). nih.gov
In Vivo Diabetic Mice (Allograft) Significantly prolonged islet graft survival compared to controls. nih.gov

This table summarizes key research findings on the use of erythrocyte-loaded Clodronate (2-) for macrophage depletion.

Exploration of Stealth Features and Long Circulation Time in Experimental Formulations

The therapeutic application of clodronate can be significantly enhanced by designing delivery systems that can remain in the bloodstream for extended periods, allowing for more effective targeting. The primary challenge for intravenously administered nanoparticles, including liposomal clodronate, is rapid clearance from circulation by the mononuclear phagocyte system (MPS), particularly by macrophages in the liver and spleen. researchgate.netnih.gov To overcome this, research has focused on developing "stealth" formulations that can evade the MPS, thereby achieving a longer circulation time. nih.gov

A principal strategy for conferring stealth properties to liposomes is the modification of their outer surface with hydrophilic polymers, most commonly polyethylene (B3416737) glycol (PEG). nih.gov This process, known as PEGylation, creates a protective layer on the liposome's surface. mdpi.comnih.gov This layer sterically hinders the binding of opsonins—plasma proteins that mark particles for phagocytosis—which in turn reduces recognition and uptake by macrophages. nih.govcreative-biolabs.com The result is a significant extension of the liposome's half-life in the bloodstream, which is a crucial characteristic for effective drug delivery systems. mdpi.comcreative-biolabs.com The effectiveness of PEGylation in prolonging circulation is dependent on factors such as the length of the PEG chains and the density of their grafting on the liposome (B1194612) surface, with longer chains generally providing greater improvements in blood residence time. nih.gov

Several experimental formulations of clodronate have been developed to leverage these stealth characteristics. One such example is a novel formulation named Clo-Lipo-DOTAP, which was designed with stealth features and a small particle size specifically to achieve long circulation times and facilitate tumor targeting through the enhanced permeability and retention (EPR) effect. mdpi.comnih.govresearchgate.net Research into such formulations aims to create clodronate-containing liposomes that can reach a target site, such as a tumor, without being prematurely cleared by the MPS. nih.gov

Studies have demonstrated the direct impact of evading macrophage clearance on circulation time. While not a direct measurement of stealth clodronate liposomes themselves, experiments involving the pre-administration of clodronate liposomes to deplete macrophages have shown a profound effect on the circulation time of subsequently injected nanoparticles. This "macrophage suicide" technique serves as a powerful proof-of-concept for the benefits of avoiding the MPS. mdpi.com

In one study, the depletion of liver and splenic macrophages by clodronate liposomes increased the blood half-life of 100-nm gold nanoparticles (AuNPs) by a factor of 13, from 0.64 hours to 8.00 hours. pnas.org This dramatic increase underscores the critical role of the MPS in nanoparticle clearance and the potential of stealth technologies to improve pharmacokinetic profiles. pnas.org

Table 1: Effect of Macrophage Depletion by Clodronate Liposomes on the Pharmacokinetics of 100-nm Gold Nanoparticles (AuNPs) in Mice pnas.org
Treatment GroupBlood Half-life (hours)Increase in Half-life (Fold)Tumor Accumulation (% Injected Dose)
Control (PBS Liposomes)0.64N/A0.03
Clodronate Liposomes8.00130.5

Further research has corroborated these findings, showing that pretreatment with clodronate liposomes can significantly prolong the circulation of various nano-agents. researchgate.netmdpi.commdpi.com For instance, in tumor-bearing mice where polymersomes exhibited a very short circulation half-life of 5 minutes, pretreatment with clodronate liposomes to deplete macrophages restored the circulation time, making it comparable to that in healthy mice. mdpi.com These findings collectively highlight the research emphasis on developing clodronate formulations with inherent stealth properties to improve their therapeutic index by extending their presence in circulation. plos.org

Future Directions and Emerging Research Avenues for Clodronate 2

Elucidating Unexplored Molecular Targets Beyond AppCCl2p

While the intracellular conversion of clodronate to adenosine (B11128) 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p) and its subsequent inhibition of the mitochondrial ADP/ATP translocase is a well-established mechanism, emerging research suggests the existence of other molecular targets. nih.govnih.gov The formation of AppCCl2p is known to induce apoptosis in cells like osteoclasts and macrophages. nih.govaacrjournals.org However, the full spectrum of its interactions and downstream effects remains an active area of investigation.

Recent studies have proposed that AppCCl2p and other bisphosphonate-derived ATP analogs may inhibit various cellular signaling pathways, including those involving tyrosine kinases. nih.gov For instance, AppCCl2p has been shown to be a potent inhibitor of certain tyrosine kinases, a finding that could explain some of clodronate's broader anti-inflammatory and anti-cancer effects beyond its direct action on bone resorption. nih.gov This suggests that the therapeutic outcomes observed with clodronate might not be solely attributable to its impact on mitochondrial function.

Further research is necessary to identify and validate these additional molecular targets. A deeper understanding of how clodronate and its metabolites interact with a wider array of cellular components will provide a more comprehensive picture of its mechanism of action and could pave the way for new therapeutic applications.

Investigation of Clodronate (2-) Effects on Diverse Cell Populations (beyond established targets)

Historically, research on clodronate has predominantly focused on its effects on macrophages and osteoclasts, leading to its widespread use as a tool for macrophage depletion in various experimental models. nih.govmdpi.com However, recent findings have revealed that clodronate's influence extends to other cell populations, challenging the conventional understanding of its cellular specificity.

Neutrophils: Recent studies have demonstrated that clodronate liposomes can significantly impact neutrophil function. nih.govrupress.org Instead of inducing apoptosis as it does in macrophages, clodronate appears to cause a functional "stunning" of neutrophils. nih.govresearchgate.netnih.gov This includes the inhibition of key neutrophil activities such as phagocytosis, migration, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). nih.govnih.gov These findings suggest that the anti-inflammatory effects of clodronate observed in models of arthritis may be largely attributable to this stunning of neutrophils rather than solely to macrophage depletion. nih.govrupress.org

Other Immune and Non-Immune Cells: Research has also indicated that clodronate administration can lead to a reduction in other immune cell populations, including T cells, NK cells, and B cells, although the mechanisms may be secondary to macrophage depletion. frontiersin.org Furthermore, clodronate has been shown to have effects on non-immune cells as well. For example, it can inhibit the growth of endothelial cells and tumor cells in vitro. nih.gov In the context of osteoarthritis, clodronate has been observed to have an anabolic effect on chondrocytes, stimulating the synthesis of extracellular matrix components like collagen and proteoglycans. annexpublishers.com

Effects of Clodronate on Various Cell Populations

Cell TypeObserved EffectPotential ImplicationReference
NeutrophilsFunctional "stunning" (impaired phagocytosis, migration, ROS production, NETosis)Contributes to anti-inflammatory effects independent of macrophage depletion. nih.govrupress.orgnih.gov
Dendritic Cells (DCs)DepletionModulation of adaptive immune responses. nih.govfrontiersin.org
T Cells, NK Cells, B CellsReduction in numbers (potentially a secondary effect)Broader impact on the immune system. frontiersin.org
Endothelial CellsInhibition of growth, migration, and tube formationAnti-angiogenic effects. nih.gov
ChondrocytesAnabolic effect (increased collagen and proteoglycan synthesis)Potential therapeutic role in osteoarthritis. annexpublishers.com
MicrogliaSelective elimination by liposomal clodronateTool for studying neuroinflammation and neurodegenerative diseases. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To further dissect the intricate mechanisms of clodronate action, the development of more sophisticated research models is crucial. While traditional 2D cell cultures and animal models have provided valuable insights, they often fall short of fully recapitulating the complexity of the human physiological environment. researchgate.net

Advanced In Vitro Models: The emergence of three-dimensional (3D) cell culture systems, such as spheroids and organoids, offers a more physiologically relevant context to study cellular responses to clodronate. researchgate.net For instance, 3D printed composite scaffolds loaded with clodronate are being explored for regenerating osteoporotic bone. mdpi.com These models allow for the investigation of cell-cell and cell-matrix interactions in a setting that more closely mimics native tissue architecture. mdpi.com Furthermore, microfluidic "organ-on-a-chip" platforms can be employed to study the effects of clodronate on specific tissues or to model disease states with greater precision.

Advanced In Vivo Models: In the realm of in vivo research, the use of humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, can provide a more accurate platform to study the effects of clodronate on human immune cells and disease processes. The development and use of genetic models of mononuclear phagocyte deficiency have been instrumental in revealing that the anti-inflammatory effects of clodronate liposomes can be independent of macrophage depletion, highlighting the drug's impact on neutrophils. rupress.org

These advanced models will be instrumental in elucidating the cell-specific effects of clodronate, understanding its impact on complex biological processes like angiogenesis and immune modulation, and identifying novel therapeutic applications.

Exploration of Combination Research Strategies Involving Clodronate (2-)

The multifaceted actions of clodronate make it a promising candidate for combination therapies, where it can potentially synergize with other agents to enhance therapeutic efficacy.

In Oncology: In cancer research, clodronate is being investigated in combination with various anti-cancer agents. Studies have shown that combining clodronate liposomes with a VEGF-neutralizing antibody leads to a significant inhibition of tumor growth and a drastic reduction in blood vessel density in tumor models. uzh.ch This suggests a synergistic anti-angiogenic effect. There is also evidence that clodronate can enhance the efficacy of chemotherapy. For example, the combination of clodronate with agents like gemcitabine (B846) has shown additive or synergistic anti-tumoral effects on prostate cancer cells in vitro. e-crt.org In osteosarcoma cell lines, risedronate, another bisphosphonate, has demonstrated synergistic effects when combined with standard anticancer drugs like cisplatin (B142131) and doxorubicin, suggesting that similar synergistic interactions could be explored with clodronate. mdpi.com

In Inflammatory and Other Diseases: In the context of osteoradionecrosis of the jaw, a combination therapy of pentoxifylline (B538998) and tocopherol with clodronate has been found to be effective, highlighting its potential in managing inflammatory and fibrotic conditions. nih.govresearchgate.net In osteoarthritis, preliminary studies combining intra-articular injections of clodronate with hyaluronic acid have shown greater pain relief compared to either agent alone, suggesting a beneficial interaction in modulating joint pathology. mdpi.com

Investigational Combination Strategies with Clodronate

Combination Agent(s)Disease/Condition ModelObserved OutcomeReference
VEGF-Neutralizing AntibodyTeratocarcinoma, RhabdomyosarcomaSignificant inhibition of tumor growth and angiogenesis. uzh.ch
Pentoxifylline and TocopherolOsteoradionecrosis of the JawEffective in promoting healing. nih.govresearchgate.net
Hyaluronic AcidKnee OsteoarthritisGreater pain relief compared to monotherapy. mdpi.com
Standard Anticancer Agents (e.g., Cisplatin, Doxorubicin)Osteosarcoma (in vitro)Synergistic cytotoxic effects (observed with risedronate, suggesting potential for clodronate). mdpi.com
GemcitabineProstate Cancer (in vitro)Additive/synergistic anti-tumoral effects. e-crt.org

Understanding the Reversibility of Clodronate (2-) Actions in Cellular Systems

The long-standing classification of clodronate as a "cytotoxic" agent has been challenged by research demonstrating the reversibility of its effects in certain cellular contexts. nih.govnih.gov This has significant implications for its therapeutic application and our understanding of its mechanism of action.

Studies on human osteoclastic cell cultures have shown that the inhibitory effects of clodronate on cell proliferation and differentiation, as well as the induction of apoptosis, can be reversed by the addition of ATP to the culture medium. nih.govnih.gov This finding supports the hypothesis that the intracellular accumulation of AppCCl2p is the primary mechanism of action and that this effect can be overcome by replenishing the cellular ATP pool. nih.gov However, this reversibility is time-dependent; once cells show clear morphological signs of apoptosis, the effects of clodronate are no longer reversible by ATP. nih.gov

In the context of macrophage depletion, the effects of clodronate liposomes are transient. Following systemic administration, macrophage populations in organs like the liver and spleen can recover within days to weeks. ahajournals.orgucl.ac.uk Similarly, in invertebrate models, the depletion of phagocytic hemocytes by clodronate liposomes was found to be transient, with the cell populations recovering within 24 hours. mdpi.com This transient nature of macrophage depletion is a key feature that allows for the study of the roles of these cells in a temporally controlled manner. nih.gov

Impact on Host Immunity and Microbiota in Research Models

The interplay between the host immune system and the gut microbiota is a critical factor in health and disease. Given clodronate's immunomodulatory properties, particularly its ability to deplete macrophages, research is beginning to explore its impact on this complex relationship.

In a mouse model of colon cancer, the depletion of macrophages using clodronate liposomes not only reduced tumorigenesis but also led to significant alterations in the gut microbiota. physiology.orgnih.govnih.gov Specifically, clodronate treatment was associated with an increased relative abundance of the Firmicutes phylum, including families like Lactobacillaceae and Clostridiaceae, which have been linked to a reduced risk of colorectal cancer. physiology.orgnih.govresearchgate.net This suggests that macrophages play a role in shaping the gut microbial community and that targeting these immune cells can have downstream effects on the microbiota with potential therapeutic implications. nih.gov

These findings open up a new avenue of research focused on the intricate interactions between clodronate, host immunity, and the microbiome. Understanding how clodronate-induced changes in immune cell populations influence the composition and function of the gut microbiota could provide valuable insights into the pathogenesis of various diseases and may lead to the development of novel therapeutic strategies that target the immune-microbiota axis. physiology.org

Q & A

Q. What are the established protocols for synthesizing Clondronate(2-) and ensuring purity?

  • Methodological Answer : Synthesis typically involves condensation reactions of phosphonic acid derivatives under controlled pH and temperature. To ensure purity:
  • Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis .
  • Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) and mass spectrometry (MS) .
  • Include detailed reaction parameters (e.g., solvent, catalyst, stoichiometry) in the experimental section to enable reproducibility .

Q. What analytical techniques are recommended for characterizing Clondronate(2-)’s physicochemical properties in vitro?

  • Methodological Answer :
  • X-ray crystallography for atomic-level structural elucidation .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .
  • Ion chromatography to quantify counterion content (e.g., sodium or calcium) .
  • Report all instrumental settings (e.g., scan rates, calibration standards) to facilitate cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic properties of Clondronate(2-) across studies?

  • Methodological Answer :
  • Conduct a systematic review following Cochrane guidelines: aggregate data from peer-reviewed studies, assess bias via risk-of-bias tools, and perform meta-analyses to identify confounding variables (e.g., dosage, animal models) .
  • Use sensitivity analysis to evaluate the impact of outlier datasets .
  • Validate findings through independent replication studies with standardized protocols (e.g., identical administration routes, sample collection intervals) .

Q. What methodological considerations are critical when designing in vivo studies to assess Clondronate(2-)’s efficacy in bone resorption inhibition?

  • Methodological Answer :
  • Sample size calculation : Use power analysis to determine the minimum cohort size, considering effect sizes from prior studies .
  • Control groups : Include sham-treated and positive-control groups (e.g., zoledronate) to isolate compound-specific effects .
  • Endpoint selection : Quantify biomarkers like serum C-telopeptide (CTX) and osteocalcin via ELISA, ensuring assays are validated for the species used .
  • Address ethical compliance (e.g., IACUC protocols) and data transparency by archiving raw datasets in repositories like Figshare or Zenodo .

Q. How should researchers optimize experimental conditions for studying Clondronate(2-)’s chelation behavior with metal ions?

  • Methodological Answer :
  • Employ isothermal titration calorimetry (ITC) to measure binding constants (Kd) under physiologically relevant pH and ionic strength .
  • Use molecular dynamics simulations to predict binding sites and validate results with EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy .
  • Report buffer composition, temperature, and metal ion concentrations in full to ensure reproducibility .

Data Management and Reproducibility

Q. What strategies ensure robust data collection and sharing in Clondronate(2-) research?

  • Methodological Answer :
  • Follow FAIR principles : Make data Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .csv), and Reusable (metadata templates) .
  • Use electronic lab notebooks (ELNs) for real-time data entry and version control .
  • For collaborative studies, establish a data governance framework to define access rights and attribution workflows .

Addressing Methodological Gaps

Q. How can researchers design studies to investigate Clondronate(2-)’s long-term stability in biological matrices?

  • Methodological Answer :
  • Conduct accelerated stability studies under varying temperatures and pH levels, using LC-MS/MS to monitor degradation products .
  • Apply Arrhenius kinetics to extrapolate shelf-life predictions .
  • Cross-validate results with real-time stability data collected over 12–24 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.